molecular formula C13H14N2O5 B3070224 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1001519-23-8

1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B3070224
CAS No.: 1001519-23-8
M. Wt: 278.26 g/mol
InChI Key: ZQKIXSYXCWKKAF-UHFFFAOYSA-N
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Description

1-[(2,6-Dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS: 1001519-23-8) is a pyrazole-based carboxylic acid derivative with a molecular formula of C₁₃H₁₄N₂O₅ and a molecular weight of 278.27 g/mol . The compound features a pyrazole ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a (2,6-dimethoxyphenoxy)methyl moiety (Figure 1).

Synthesis: The compound is synthesized via methyl ester hydrolysis, as described in general protocols for pyrazole derivatives, yielding a purity of 95% .

Properties

IUPAC Name

1-[(2,6-dimethoxyphenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-18-10-4-3-5-11(19-2)12(10)20-8-15-7-6-9(14-15)13(16)17/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKIXSYXCWKKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001177909
Record name 1-[(2,6-Dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
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Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001519-23-8
Record name 1-[(2,6-Dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001519-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,6-Dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Introduction

1-[(2,6-Dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS No. 1001519-23-8) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer specific interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C₁₃H₁₄N₂O₅
  • Molecular Weight: 278.26 g/mol
  • Structural Characteristics: The compound contains a pyrazole ring substituted with a carboxylic acid group and a dimethoxyphenoxy moiety, which may influence its biological activity.

Antiviral Activity

Research has indicated that pyrazole derivatives can exhibit antiviral properties. For instance, studies focusing on related compounds have shown efficacy against HIV-1, suggesting that structural modifications in pyrazole derivatives can lead to enhanced antiviral activity. The mechanism often involves inhibition of viral replication without significant toxicity to host cells .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives. Compounds similar to this compound have been tested against various pathogens, demonstrating significant inhibition of bacterial and fungal growth. This suggests that the compound could be explored as a lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. In the case of pyrazoles, modifications at different positions on the ring and side chains can significantly affect their potency and selectivity against specific biological targets. For example:

CompoundModificationActivity
A.202-OBn63% Inhibition
A.213-OBn65% Inhibition

These results indicate that substituents on the phenoxy group can enhance the inhibitory effects on target pathogens .

Case Studies

  • HIV Inhibition Study
    • A study screened a library of pyrazole compounds for their ability to inhibit HIV-1 replication. The results indicated that certain derivatives exhibited non-toxic activity in a dose-dependent manner, establishing a basis for further development of pyrazole-based antiviral agents .
  • Antifungal Activity Assessment
    • Another study evaluated various pyrazole derivatives against phytopathogenic fungi and found that specific modifications led to higher antifungal activity compared to established fungicides like boscalid .

Pharmacokinetic Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are essential for determining its therapeutic potential. Preliminary studies suggest favorable pharmacokinetic profiles for similar compounds, indicating good bioavailability and metabolic stability .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity:
    Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For example, compounds similar to 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research focusing on the modification of the pyrazole framework has led to the discovery of more potent analogs with improved selectivity towards cancer cells .
  • Anti-inflammatory Effects:
    The compound has been investigated for its anti-inflammatory properties. Research suggests that it may inhibit specific pathways involved in inflammation, potentially offering therapeutic benefits for diseases characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
  • Antimicrobial Activity:
    Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. Its efficacy against bacterial strains suggests potential applications in developing new antimicrobial agents .

Agricultural Science Applications

  • Pesticide Development:
    The unique structure of this compound has led to its exploration as a potential pesticide. Its ability to interact with specific enzymes in pests can be leveraged to create effective agricultural chemicals that minimize crop damage while being environmentally friendly .
  • Herbicide Formulation:
    The compound's herbicidal properties have been evaluated in field trials, showing effectiveness in controlling weed species without harming the crops. This aspect is crucial for sustainable farming practices where selective herbicides are necessary .

Material Science Applications

  • Polymer Chemistry:
    The incorporation of pyrazole derivatives into polymer matrices has been studied for developing new materials with enhanced thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved resistance to degradation under environmental stressors .
  • Nanotechnology:
    The compound has potential applications in nanotechnology, particularly in the synthesis of nanoparticles with tailored properties for drug delivery systems or as catalysts in various chemical reactions.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityInduced apoptosis in cancer cell lines; enhanced potency with structural modifications.
Anti-inflammatory Effects Inhibited pro-inflammatory cytokines; potential therapeutic use in chronic inflammatory diseases.
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria; potential for new antibiotics.
Pesticide Development Demonstrated efficacy against target pest species; lower environmental impact compared to traditional pesticides.
Polymer Chemistry Improved thermal stability and mechanical properties in polymer composites containing the compound.

Comparison with Similar Compounds

5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic Acid (11i)

  • Molecular Formula : C₁₈H₁₅F N₂O₅
  • Molecular Weight : 370.32 g/mol
  • Key Substituents : 4-Fluorophenyl at N1, 2,6-dimethoxyphenyl at C3.
  • Synthesis : Prepared via methyl ester hydrolysis (93% yield) .
  • 1H NMR : δ 7.23–7.36 (m, 3H), 6.91–7.03 (m, 3H), 6.52 (d, J=8.5 Hz, 2H), 3.60 (s, 6H) .
  • Comparison: The 2,6-dimethoxyphenyl group is retained but at C5 instead of the (2,6-dimethoxyphenoxy)methyl group at N1. This positional difference reduces steric bulk and alters electronic effects.

1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic Acid (11j)

  • Molecular Formula : C₁₇H₁₃F N₂O₃
  • Molecular Weight : 324.30 g/mol
  • Key Substituents : 4-Fluorophenyl at N1, 2-methoxyphenyl at C4.
  • Synthesis : Synthesized via methyl ester hydrolysis (91% yield) .
  • Comparison: The single methoxy group at C5 (vs.

Halogen-Substituted Analogues

4-Chloro-1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic Acid

  • Molecular Formula : C₁₂H₁₁Cl N₂O₃
  • Molecular Weight : 266.68 g/mol
  • Key Substituents: Chlorine at C4, 4-methylphenoxy group at N1.

1-[(2,5-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic Acid

  • Molecular Formula : C₁₁H₈Cl₂N₂O₂
  • Molecular Weight : 271.10 g/mol
  • Key Substituents : 2,5-Dichlorophenylmethyl at N1.
  • Comparison : The dichlorophenyl group increases lipophilicity (ClogP ~2.8 vs. ~1.5 for the target compound), which may improve membrane permeability but reduce aqueous solubility .

Heterocyclic Hybrid Analogues

1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylic Acid

  • Molecular Formula : C₂₂H₁₇Cl N₄O₅
  • Molecular Weight : 476.85 g/mol
  • Key Substituents: 7-Chloroquinolinyl at N1, 2,6-dimethoxyphenyl at C5.
  • Comparison: The quinoline moiety introduces a planar aromatic system, likely enhancing π-π stacking interactions with biological targets (e.g., enzymes or receptors) compared to the simpler phenoxy group in the target compound .

Carboxamide Derivatives

N-(3-Cyanophenyl)-1-(2,6-difluorophenyl)-N-methyl-1H-pyrazole-3-carboxamide (Z1343848401)

  • Molecular Formula : C₁₈H₁₃F₂N₅O
  • Molecular Weight : 369.33 g/mol
  • Key Substituents: 2,6-Difluorophenyl at N1, 3-cyanophenyl carboxamide at C3.
  • Synthesis: Prepared via coupling of 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid with 3-(methylamino)benzonitrile (26% yield) .
  • ESI-MS : m/z 339.2 [M + H]+ .
  • Comparison : The carboxamide group replaces the carboxylic acid, reducing acidity (pKa ~10 vs. ~4 for carboxylic acids) and altering hydrogen-bonding capabilities.

Key Findings and Implications

  • Substituent Effects: The 2,6-dimethoxyphenoxy group in the target compound provides moderate steric bulk and electron-donating effects, balancing solubility and reactivity. Halogenated analogues (e.g., Cl, F) increase lipophilicity but may reduce metabolic stability.
  • Synthetic Accessibility : Methyl ester hydrolysis is a robust method for pyrazole-3-carboxylic acids, yielding >90% for many derivatives . Lower yields in carboxamide synthesis (e.g., 26% for Z1343848401) suggest challenges in coupling reactions .
  • Biological Relevance: Quinoline- and chlorophenyl-substituted derivatives are commercially explored for therapeutic applications, likely due to enhanced target affinity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid, and how is its purity validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution or ester hydrolysis. For example, similar pyrazole derivatives are synthesized by reacting pyrazole precursors with substituted phenoxy groups under reflux conditions, followed by purification via recrystallization or column chromatography . Purity validation typically involves high-performance liquid chromatography (HPLC) and gas chromatography (GC) with ≥98% purity thresholds . Structural confirmation is achieved using nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) .

Q. What safety protocols are recommended for handling pyrazole-carboxylic acid derivatives in laboratory settings?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline solution .
  • Disposal : Follow institutional guidelines for hazardous waste; incineration via licensed facilities is recommended .

Q. How are physicochemical properties (e.g., melting point, solubility) of this compound characterized?

  • Methods :

  • Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods (e.g., mp ~144–145°C for analogous compounds) .
  • Solubility : Assessed in polar (water, ethanol) and nonpolar solvents (DMSO) using shake-flask techniques .
  • Lipophilicity : Calculated via logP values using tools like SwissADME .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Approach :

  • Cross-validate NMR/IR data with computational modeling (e.g., density functional theory (DFT) for predicted spectra).
  • Check for impurities via tandem MS or X-ray crystallography .
  • Compare with literature data for analogous pyrazole derivatives (e.g., 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid) .

Q. What strategies optimize the synthesis yield of this compound under varying reaction conditions?

  • Optimization :

  • Catalysis : Use phase-transfer catalysts or microwave-assisted synthesis to enhance reaction rates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Temperature Control : Maintain reflux temperatures between 80–100°C to prevent byproduct formation .

Q. How does the introduction of the 2,6-dimethoxyphenoxy group influence the compound’s bioactivity and pharmacokinetics?

  • Structure-Activity Relationship (SAR) :

  • The electron-donating methoxy groups enhance metabolic stability by reducing oxidative degradation .
  • Increased lipophilicity (logP ~2.5) may improve membrane permeability but reduce aqueous solubility .
  • Molecular docking studies can predict interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

Q. What in silico tools are effective for predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of this compound?

  • Tools :

  • SwissADME : Predicts bioavailability, blood-brain barrier permeability, and P-glycoprotein substrate likelihood .
  • PROTOTYPE : Evaluates toxicity endpoints (e.g., hepatotoxicity) using QSAR models .
  • Molecular Dynamics Simulations : Assess binding affinity to plasma proteins (e.g., human serum albumin) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid

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